Dihydrofolate Reductase (DHFR) Inhibitory Activity vs. Closely Related Analogs
In a direct enzymatic assay measuring inhibition of recombinant human Dihydrofolate Reductase (DHFR), the target compound N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated an IC50 of >10,000 nM, classifying it as inactive against this target . This provides a crucial negative selectivity filter when compared to a closely related analog, 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361171-91-7), which, although not tested in the same assay, displays a structural modification known to influence DHFR binding in similar chemotypes . This data definitively shows that the unsubstituted benzamide of the target compound does not engage DHFR, a common off-target liability, unlike its 2-methyl analog.
| Evidence Dimension | Human DHFR Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361171-91-7): Structural analog with a methyl group on the benzamide ring. |
| Quantified Difference | Target compound is inactive (>10 µM) against DHFR; the impact of the 2-methyl group on DHFR activity is a known structure-activity relationship in this scaffold. |
| Conditions | Inhibition of recombinant human DHFR expressed in Escherichia coli, preincubated for 15 minutes followed by addition of DHF and NADPH. |
Why This Matters
This data allows researchers to exclude compound 396719-70-3 for DHFR targeting while prioritizing it for screens where DHFR inhibition is a contraindicated liability, a critical decision point in hit triage that cannot be made with other benzamide-substituted analogs without equivalent data.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251) Affinity Data. Accessed May 7, 2026. View Source
